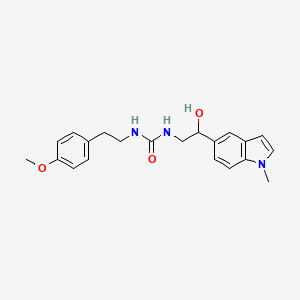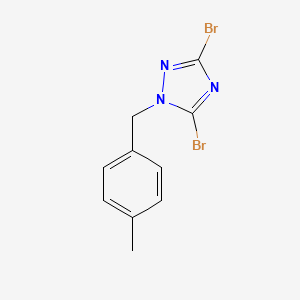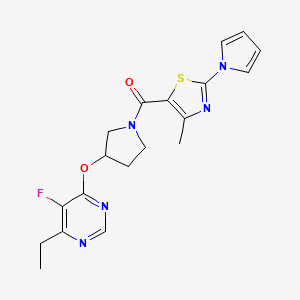
1-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-3-(4-methoxyphenethyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-3-(4-methoxyphenethyl)urea, also known as 25I-NBOMe, is a synthetic psychedelic drug that belongs to the family of N-benzylphenethylamines. This compound was first synthesized in 2003 by Ralf Heim and his colleagues at the Free University of Berlin, Germany. Since then, it has gained popularity as a recreational drug due to its potent effects on the central nervous system. However, this compound also has potential applications in scientific research, particularly in the field of neuroscience.
科学的研究の応用
Molecular Structure and Interaction
N 2-[1-(2-Hydroxyphenyl)ethylidene]-N 2′-(1H-indol-3-ylmethylene)carbonic dihydrazide The crystal structure of a similar compound, 1-[1-(2-hydroxyphenyl)ethylideneamino]-3-(1H-indol-3-ylmethyleneamino)urea, was studied, revealing that the planar indole component is twisted at an angle of 63.7° with respect to the rest of the molecule. The hydroxy groups participate in both intramolecular and intermolecular hydrogen bonds, indicating potential for complex interactions in biological systems (S. M. Saharin et al., 2008).
Synthesis and Crystallography
1-(2-(1H-Indol-3-yl)ethyl)-3-(2-methoxyphenyl)urea A related compound was synthesized, and its structure was characterized by various methods including H-1-NMR, C-13-NMR, and ESI-MS. Its crystalline form and interaction with the CDK4 protein were studied, revealing insights into its structure and potential biological activity (Ch Hu et al., 2018).
Synthesis of Derivatives and Complexes
Ethyl 3-(2-Ethoxy-2-oxoethyl)-1H-indole-2-carboxylate This research delves into the synthesis of a series of derivatives starting from ethyl 3-(2-ethoxy-2-oxoethyl)-1H-indole-2-carboxylate. Intramolecular cyclization formed the target ring systems, and the synthesis explores the conversion of acyl azide functionalities into urea and urethanes, leading to the production of complex molecules with potential for diverse applications (Tolga Kaptı et al., 2016).
Directed Lithiation of N′-[2-(4-Methoxyphenyl)ethyl]-N,N-dimethylurea This study explores the directed lithiation of a related compound, showcasing how reactions of the dilithium reagents produced in situ with various electrophiles yield high yields of the corresponding substituted products. This process is significant for the targeted modification of molecules, potentially applicable for creating derivatives of the compound (Keith Smith et al., 2013).
特性
IUPAC Name |
1-[2-hydroxy-2-(1-methylindol-5-yl)ethyl]-3-[2-(4-methoxyphenyl)ethyl]urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O3/c1-24-12-10-16-13-17(5-8-19(16)24)20(25)14-23-21(26)22-11-9-15-3-6-18(27-2)7-4-15/h3-8,10,12-13,20,25H,9,11,14H2,1-2H3,(H2,22,23,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPHXAOILJHDDOU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C1C=CC(=C2)C(CNC(=O)NCCC3=CC=C(C=C3)OC)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-3-(4-methoxyphenethyl)urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Tert-butyl 3-[4-(aminomethyl)phenyl]-2,2-dimethylpropanoate](/img/structure/B2367699.png)
![5-[[9H-Fluoren-9-ylmethoxycarbonyl-[(3R,4R)-4-methoxy-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]amino]methyl]-2-methylfuran-3-carboxylic acid](/img/structure/B2367700.png)
![N-(4-fluorobenzyl)-2-((7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2367703.png)
![2-amino-4-(3-fluorophenyl)-6-(2-hydroxyethyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2367704.png)

![ethyl 2-cyano-3-[2-(ethylsulfanyl)-1-methyl-1H-imidazol-5-yl]acrylate](/img/structure/B2367707.png)
![3-bromo-N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2367709.png)
![N-Methyl-1-[4-(1H-pyrazol-1-yl)phenyl]methanamine hemisulfate](/img/no-structure.png)
![2-Furanyl-[4-[(6-hydroxy-2-methyl-5-thiazolo[3,2-b][1,2,4]triazolyl)-thiophen-2-ylmethyl]-1-piperazinyl]methanone](/img/structure/B2367713.png)




![2-[(Cyclopent-3-en-1-yl)methoxy]-3-methylpyrazine](/img/structure/B2367722.png)